molecular formula C14H15N3O B7485814 4-(Quinolin-8-ylmethyl)piperazin-2-one

4-(Quinolin-8-ylmethyl)piperazin-2-one

Cat. No.: B7485814
M. Wt: 241.29 g/mol
InChI Key: RJUQGFBOLVLOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Quinolin-8-ylmethyl)piperazin-2-one is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

4-(Quinolin-8-ylmethyl)piperazin-2-one has been investigated for its potential as a therapeutic agent . Its structure allows it to interact with various biological targets, making it a candidate for drug development in the following areas:

  • Anticancer Activity : Research indicates that compounds with quinoline structures can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. Studies have shown that derivatives of quinoline can exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against bacterial and fungal pathogens. Quinoline derivatives are known to possess antimicrobial activity, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.

Neuroscience

The piperazine moiety in this compound suggests potential applications in neuropharmacology . Compounds containing piperazine are often explored for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This makes them relevant in the study of psychiatric disorders and neurodegenerative diseases.

Enzyme Inhibition Studies

The compound has been studied for its ability to act as an enzyme inhibitor . Research indicates that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as diabetes and obesity.

Synthesis of Novel Compounds

In synthetic chemistry, this compound serves as a building block for the development of more complex molecules. Its unique structure allows chemists to modify it further, leading to the creation of new compounds with enhanced biological activities.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline, including those similar to this compound, exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival.

Case Study 2: Antimicrobial Efficacy

In another investigation published in Pharmaceutical Biology, researchers evaluated the antimicrobial properties of several quinoline derivatives, including this compound. The results indicated that the compound showed substantial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Properties

IUPAC Name

4-(quinolin-8-ylmethyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-13-10-17(8-7-15-13)9-12-4-1-3-11-5-2-6-16-14(11)12/h1-6H,7-10H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUQGFBOLVLOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.